molecular formula C15H19NSi B1498661 N-Phenyl-4-(trimethylsilyl)aniline CAS No. 13024-18-5

N-Phenyl-4-(trimethylsilyl)aniline

Cat. No.: B1498661
CAS No.: 13024-18-5
M. Wt: 241.4 g/mol
InChI Key: KQQNBAPHWDTAAD-UHFFFAOYSA-N
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Description

N-Phenyl-4-(trimethylsilyl)aniline is a substituted aniline derivative featuring a phenyl group attached to the nitrogen atom and a trimethylsilyl (TMS) group at the para position of the aromatic ring. The TMS group, a silicon-based substituent, imparts unique electronic and steric properties to the molecule. This compound is of interest in organic synthesis, materials science, and catalysis due to its ability to modulate reactivity and stability through silicon’s σ-donor characteristics and steric bulk .

Properties

IUPAC Name

N-phenyl-4-trimethylsilylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NSi/c1-17(2,3)15-11-9-14(10-12-15)16-13-7-5-4-6-8-13/h4-12,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQNBAPHWDTAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657625
Record name N-Phenyl-4-(trimethylsilyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13024-18-5
Record name N-Phenyl-4-(trimethylsilyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-Phenyl-4-(trimethylsilyl)aniline is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound, also known as a substituted aniline, features a phenyl group attached to a nitrogen atom, which is further connected to a trimethylsilyl group. The presence of the trimethylsilyl group enhances the compound's solubility and stability, making it a useful candidate in various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that the compound may influence cellular processes by modulating enzyme activity and affecting signal transduction pathways. The trimethylsilyl group plays a critical role in enhancing lipophilicity, which facilitates the compound's ability to permeate cell membranes and reach intracellular targets .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been tested against various bacterial strains, demonstrating notable effectiveness. For instance, in vitro assays revealed that it exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown potential antifungal activity. Research indicates that it can inhibit the growth of fungi such as Candida albicans, suggesting its utility in treating fungal infections . The mechanism underlying this activity may involve disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal survival.

Case Studies

  • Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial efficacy of this compound against several clinical isolates. The results indicated that the compound exhibited a dose-dependent response, with higher concentrations leading to greater bacterial inhibition. Notably, the compound was found to be more effective than some conventional antibiotics .
  • Antifungal Testing : In another investigation, this compound was tested for its antifungal properties using a modified EUCAST protocol. The results demonstrated significant antifungal activity against Candida species, with MIC values suggesting potential as a therapeutic agent .

Table 1: Biological Activity Summary of this compound

Activity TypeTarget OrganismMIC (μg/mL)Reference
AntibacterialStaphylococcus aureus8
AntibacterialEscherichia coli16
AntifungalCandida albicans32
AntifungalCandida parapsilosis16

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Differences

The table below compares N-Phenyl-4-(trimethylsilyl)aniline with key analogues, highlighting molecular formulas, substituent effects, and applications:

Compound Name Molecular Formula Substituent Position & Group Electronic Effect Steric Bulk Key Applications/Reactions Reference
This compound C15H17NSi Para-trimethylsilyl Electron-donating Moderate Organic synthesis, catalysis
N,N-Dimethyl-4-(trimethylsilyl)aniline C11H19NSi Para-TMS, N,N-dimethyl Electron-donating Low Material intermediates
N-Phenyl-4-(trifluoromethyl)aniline C13H10F3N Para-trifluoromethyl Electron-withdrawing Low Pharmaceuticals, agrochemicals
4-(Trimethylsilyl)ethynylaniline C11H15NSi Para-(TMS)ethynyl Conjugation-enhanced Moderate Optoelectronics, polymers
N-Phenyl-4-(1-phenylethyl)aniline C20H19N Para-1-phenylethyl Neutral High Supramolecular assemblies
Key Observations:
  • Electronic Effects :

    • The TMS group in this compound donates electron density via Si–C σ-bonds, enhancing the nucleophilicity of the aromatic ring compared to electron-withdrawing groups like CF3 in N-Phenyl-4-(trifluoromethyl)aniline .
    • In 4-(Trimethylsilyl)ethynylaniline (), the ethynyl spacer introduces conjugation, altering electronic communication between the TMS group and the aromatic core .
  • Steric Effects: The TMS group provides moderate steric hindrance, which can stabilize intermediates in catalytic cycles (e.g., hydroaminoalkylation in ) . Bulky substituents like 1-phenylethyl in N-Phenyl-4-(1-phenylethyl)aniline () significantly hinder reactions requiring planar transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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